N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide
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Overview
Description
N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-chlorophenylacetic acid and hydroxylamine, under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the oxazole ring reacts with a chlorophenyl halide in the presence of a base.
Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the oxazole-chlorophenyl intermediate with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide
- N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide
- N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-3-fluorobenzamide
Uniqueness
N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12ClFN2O2 |
---|---|
Molecular Weight |
330.7 g/mol |
IUPAC Name |
N-[[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-3-1-2-12(8-13)16-9-15(23-21-16)10-20-17(22)11-4-6-14(19)7-5-11/h1-9H,10H2,(H,20,22) |
InChI Key |
OWBOASHTZOCCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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